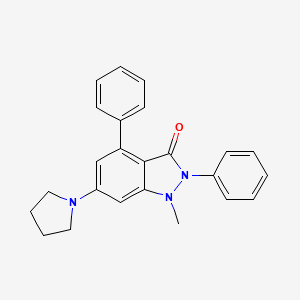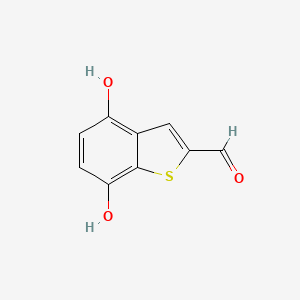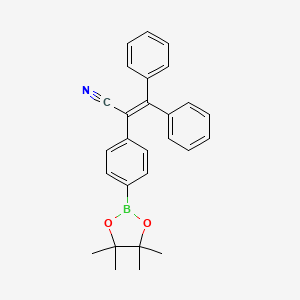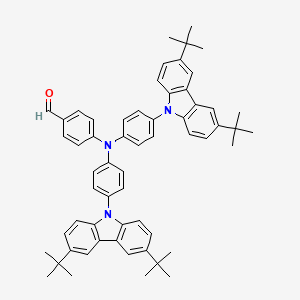
4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Synthesis of 3,6-di-tert-butyl-9H-carbazole: This is achieved by reacting carbazole with tert-butyl chloride in the presence of a Lewis acid such as anhydrous zinc chloride in nitromethane.
Formation of bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amine: This intermediate is synthesized by coupling 3,6-di-tert-butyl-9H-carbazole with 4-bromoaniline using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzoic acid.
Reduction: 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the development of OLEDs, organic photovoltaics, and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde in optoelectronic applications involves its ability to transport holes and its high thermal stability. The compound’s molecular structure allows for efficient charge transport and emission of light when used in OLEDs. The tert-butyl groups enhance the compound’s stability and prevent aggregation, which is crucial for maintaining performance in devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butylcarbazole: A precursor in the synthesis of the target compound, known for its hole-transporting properties.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: Another compound with similar electronic properties, used in OLEDs.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: A related compound with applications in organic electronics.
Uniqueness
4-(Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)amino)benzaldehyde stands out due to its combination of high thermal stability, efficient hole-transporting properties, and versatility in undergoing various chemical reactions. These characteristics make it particularly valuable in the development of advanced optoelectronic devices .
Propriétés
Formule moléculaire |
C59H61N3O |
|---|---|
Poids moléculaire |
828.1 g/mol |
Nom IUPAC |
4-[4-(3,6-ditert-butylcarbazol-9-yl)-N-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]anilino]benzaldehyde |
InChI |
InChI=1S/C59H61N3O/c1-56(2,3)39-15-29-52-48(33-39)49-34-40(57(4,5)6)16-30-53(49)61(52)46-25-21-44(22-26-46)60(43-19-13-38(37-63)14-20-43)45-23-27-47(28-24-45)62-54-31-17-41(58(7,8)9)35-50(54)51-36-42(59(10,11)12)18-32-55(51)62/h13-37H,1-12H3 |
Clé InChI |
QVCLWILCZFUDBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


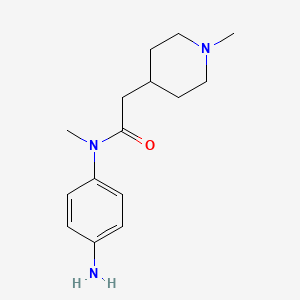
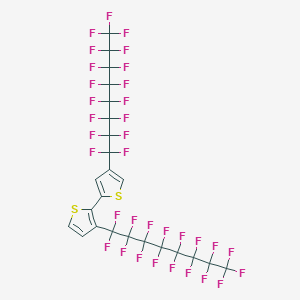
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
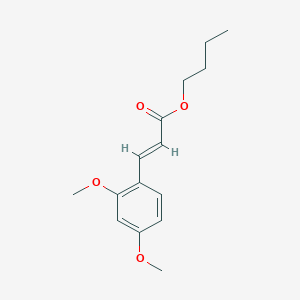
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
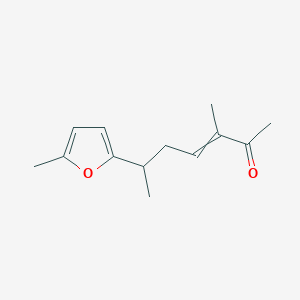
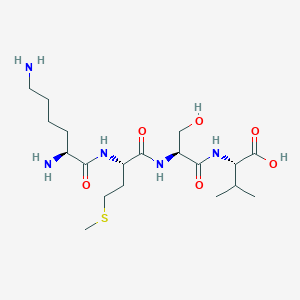
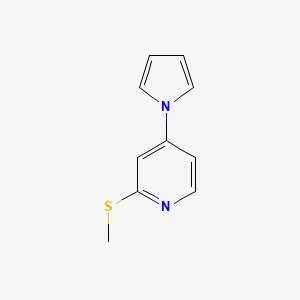
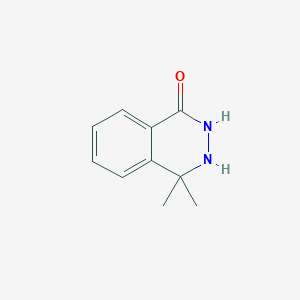
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)
